

Application Notes and Protocols for the Experimental Use of Oxazole-2-carbaldehyde

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Compound of Interest

Compound Name: Oxazole-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental use of **Oxazole-2-carbaldehyde**, a versatile heterocyclic aldehyde. This document outlines its chemical properties, key applications in the synthesis of bioactive compounds, and detailed experimental protocols. The information is intended to facilitate its use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

Chemical and Physical Properties of Oxazole-2-carbaldehyde

Oxazole-2-carbaldehyde is a heterocyclic compound featuring an oxazole ring substituted with a carbaldehyde group at the 2-position.^{[1][2][3][4][5]} This arrangement of functional groups makes it a valuable synthon in organic chemistry.

Property	Value
Synonyms	1,3-Oxazole-2-carbaldehyde
CAS Number	65373-52-6
Molecular Formula	C ₄ H ₃ NO ₂
Molecular Weight	97.07 g/mol
Appearance	Colorless to light brown liquid
Storage	Store at ≤ -4°C in a dry, well-ventilated place.

Key Applications in Research and Drug Development

Oxazole-2-carbaldehyde serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. The oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse therapeutic properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Primary Applications Include:

- **Synthesis of Anticancer Agents:** The oxazole moiety is a core component of many compounds investigated for their anticancer properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) These derivatives often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 pathway and tubulin polymerization.[\[1\]](#)
- **Development of Antimicrobial Agents:** Oxazole derivatives have shown promise as antibacterial and antifungal agents.[\[6\]](#)
- **Creation of Fluorescent Probes:** The conjugated system of the oxazole ring makes it a suitable scaffold for the development of fluorescent probes for various biological imaging applications.
- **Synthesis of Heterocyclic Compounds:** The reactivity of the aldehyde group allows for its use in a variety of chemical transformations to build more complex heterocyclic systems.

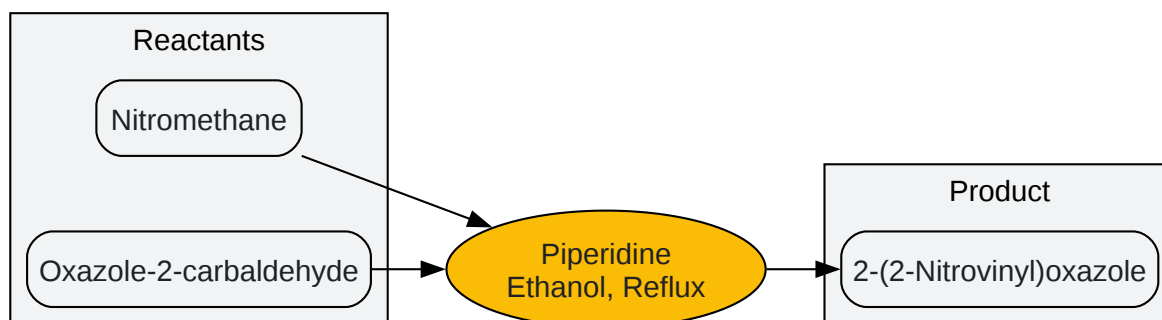
Experimental Protocols

The following protocols are provided as examples of how **Oxazole-2-carbaldehyde** can be utilized in synthetic organic chemistry.

Synthesis of 2-(2-Nitrovinyl)oxazole via Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction. This protocol describes the reaction of **Oxazole-2-carbaldehyde** with nitromethane to yield 2-(2-nitrovinyl)oxazole, a scaffold with potential antimicrobial activity.[7][8][9]

Reaction Scheme:



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Caption: Knoevenagel condensation of **Oxazole-2-carbaldehyde**.

Materials:

- **Oxazole-2-carbaldehyde**
- Nitromethane
- Piperidine
- Ethanol

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle

Procedure:

- In a 100 mL round-bottom flask, dissolve 1.0 equivalent of **Oxazole-2-carbaldehyde** in ethanol.
- Add 1.2 equivalents of nitromethane to the solution and stir until fully dissolved.
- Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
- Equip the flask with a reflux condenser and heat the mixture to reflux.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion (typically 2-4 hours), cool the mixture to room temperature.
- If a precipitate forms, collect the solid by filtration. Otherwise, reduce the solvent volume under reduced pressure to induce precipitation.
- Wash the product with cold ethanol and dry under vacuum.
- Characterize the final product, 2-(2-nitrovinyl)oxazole, using appropriate spectroscopic methods (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry).

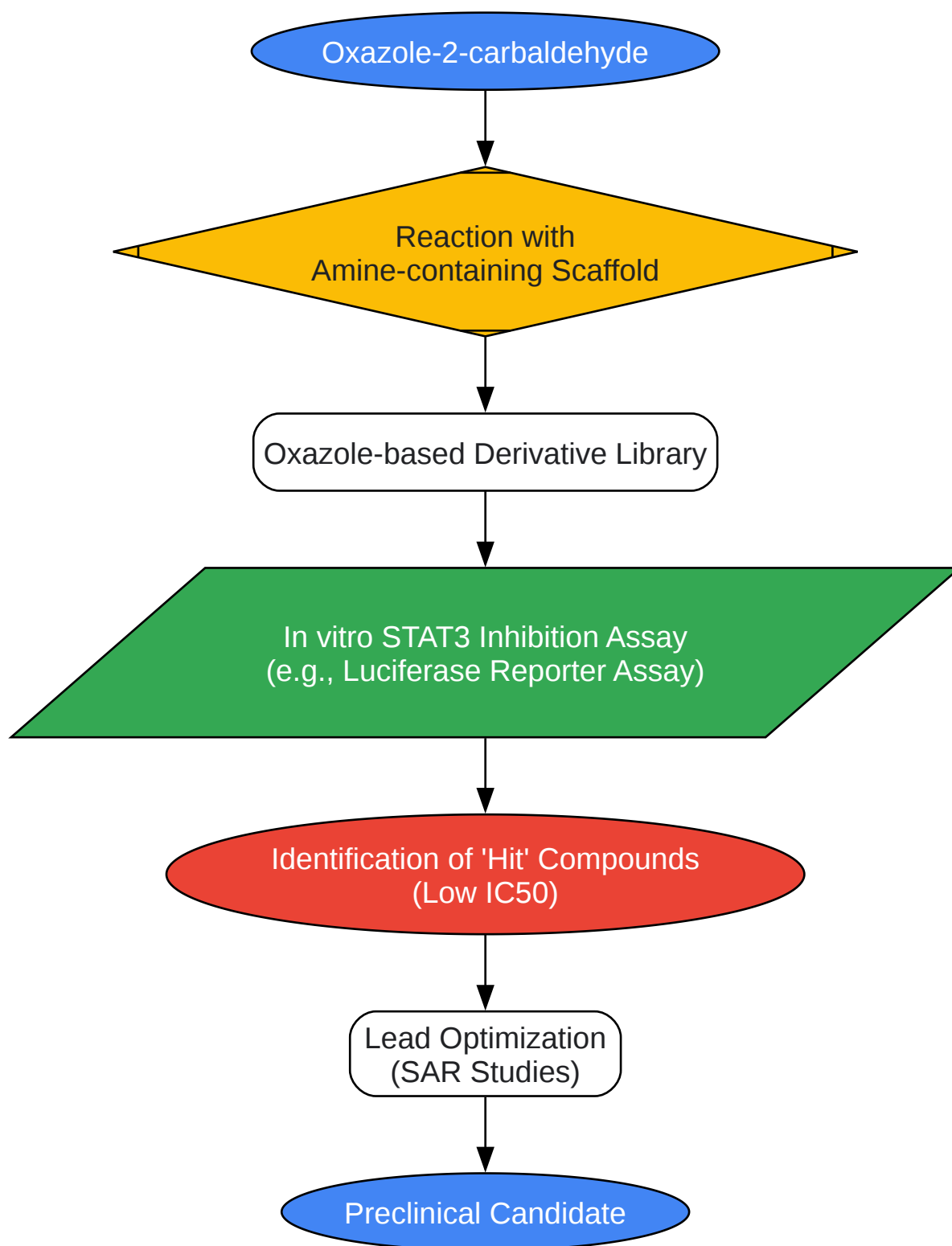
Expected Outcome and Biological Relevance:

The resulting 2-(2-nitrovinyl)oxazole is expected to be a crystalline solid.^[7] Compounds containing the nitrovinyl functional group attached to a heterocyclic ring have been reported to exhibit antimicrobial activity.^[7] The minimum inhibitory concentration (MIC) of the synthesized compound can be determined against various bacterial and fungal strains using standard microdilution methods.^[10]

Compound	Potential Biological Activity
2-(2-Nitrovinyl)oxazole	Antimicrobial

Synthesis of Oxazole-Based STAT3 Inhibitors (Representative Workflow)

Persistently activated Signal Transducer and Activator of Transcription 3 (STAT3) is a key driver in many human cancers, making it a prime target for anticancer drug development.^{[8][11]} Oxazole-containing compounds have been identified as potent STAT3 inhibitors.^[11] The following workflow outlines a general approach for the synthesis and evaluation of **Oxazole-2-carbaldehyde** derivatives as potential STAT3 inhibitors.

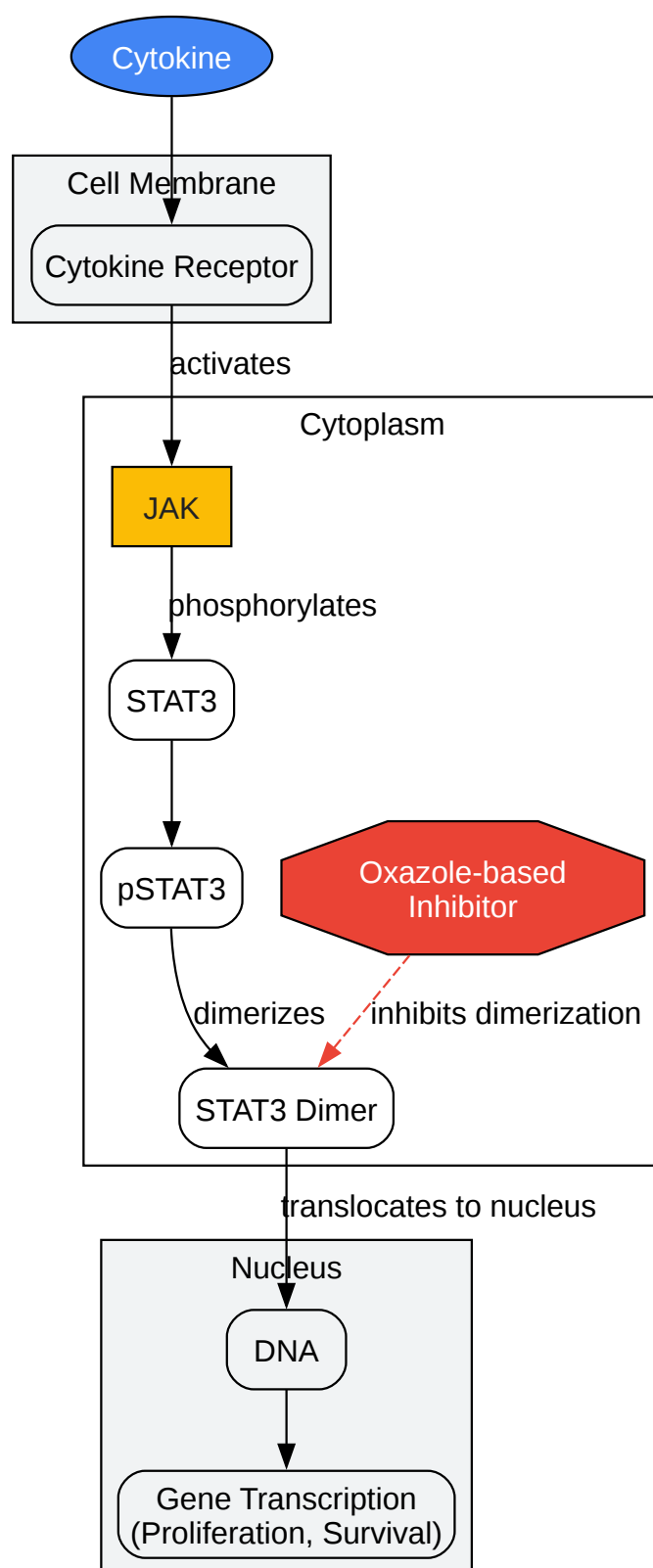


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Caption: Workflow for developing STAT3 inhibitors.

Signaling Pathway Context: STAT3 Inhibition

The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and apoptosis. [1][3][4][12] In many cancers, this pathway is constitutively active, leading to uncontrolled cell division and tumor progression. Oxazole-based inhibitors can disrupt this pathway by preventing the dimerization of activated STAT3, thereby inhibiting its translocation to the nucleus and subsequent gene transcription.[11]



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Caption: STAT3 signaling pathway and inhibition point.

Quantitative Data for Oxazole-Based STAT3 Inhibitors:

While a direct synthesis from **Oxazole-2-carbaldehyde** with corresponding IC50 values is not readily available in the cited literature, other heterocyclic derivatives have shown potent STAT3 inhibition. For example, certain 1,2,4-triazole and 1,3,4-oxadiazole derivatives have demonstrated IC50 values in the low micromolar range against breast cancer cell lines.^[8] Specifically, 3-(Benzylthio)-5-(4-chlorobenzyl)-4H-1,2,4-triazol-4-amine was found to have an IC50 of 1.5 μ M on MCF7 cells.^[8] This data provides a benchmark for the expected potency of novel oxazole-based STAT3 inhibitors.

Compound Class	Target	Cell Line	IC50
Triazole/Oxadiazole Derivatives	STAT3	MCF7 (Breast Cancer)	1.5 - 12 μ M ^[8]

Safety Information

Hazard Statements:

- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Precautionary Measures:

- Wear protective gloves, protective clothing, eye protection, and face protection.
- Use only in a well-ventilated area.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash skin thoroughly after handling.
- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- If skin irritation occurs, get medical advice/attention.
- Store in a well-ventilated place. Keep container tightly closed.

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